1-Butene, 2-(chloromethyl)-
Overview
Description
The compound "1-Butene, 2-(chloromethyl)-" is a chlorinated hydrocarbon that is of interest in various chemical research areas. It is related to compounds that have been studied for their electrochemical properties, bioactivation potential, and reactivity with organometallic intermediates. The papers provided discuss various chlorinated butenes and their derivatives, which can offer insights into the synthesis, molecular structure, and chemical properties of "1-Butene, 2-(chloromethyl)-".
Synthesis Analysis
The synthesis of chlorinated butenes can involve electrochemical methods, as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved with a 72% yield through electrooxidative double ene-type chlorination . Additionally, organomagnesium intermediates have been used to synthesize related compounds, such as 2-ethyl-1-butene and 2-ethyl-1-pentene, from 2-ethyl- and 2-n-propyl-2-(chloromethyl)-1,3-dichloropropanes .
Molecular Structure Analysis
The molecular structure of chlorinated butenes has been studied using techniques like electron diffraction and computational methods. For instance, the gas-phase molecular structure of 3-chloro-1-butene was determined, revealing the presence of different conformers and providing detailed structural parameters . Estimates of conformational energies and structures in chlorosubstituted 1-butenes have also been made based on results from related chlorosubstituted alkenes and alkanes .
Chemical Reactions Analysis
Chlorinated butenes can undergo various chemical reactions. For example, the bioactivation of 1-chloro-2-hydroxy-3-butene by rat liver microsomes leads to the formation of genotoxic compounds, indicating the potential role of such metabolites in the toxicity of chlorinated butenes . The reactivity of chlorosubstituted butenes with organosilicon compounds has been explored, resulting in the formation of disilyl butenes and disilabenzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butenes are influenced by their molecular structure and the presence of substituents. The electron diffraction study of 3-chloro-1-butene provides insights into the conformational preferences and stability of the molecule at different temperatures . The bioactivation study of 1-chloro-2-hydroxy-3-butene reveals the kinetic parameters of its metabolism, which are crucial for understanding its reactivity and potential toxicity .
Scientific Research Applications
Isomerization and Hydrogenation
1-Butene, 2-(chloromethyl)-, and similar compounds have been studied for their role in isomerization and hydrogenation reactions. For instance, the chloromethyl methyl sulfoxide complex of palladium catalyzes the hydrogenation and isomerization of 3-methyl-1-butene, forming a mixture of isopentenes. This process involves the π-allyl mechanism and the formation of hydride complexes (Freidlin, Kopyttsev, & Nazarova, 1973).
Electrochemical Preparation and Reactions
Electrochemical methods have been employed to prepare and study the reactions of compounds related to 1-Butene, 2-(chloromethyl)-. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared via electrooxidative double ene-type chlorination, showing the versatility of electrochemical approaches in manipulating such compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Organometallic Chemistry and Polymerization
In organometallic chemistry, 1-Butene, 2-(chloromethyl)- derivatives have been used as intermediates. For instance, organomagnesium intermediates of 2-alkyl-2-(chloromethyl)-1,3-dichloropropanes have been studied, revealing their potential in forming various organic compounds like 2-ethyl-1-butene and 2-ethyl-1-pentene (McCaffery & Shalaby, 1967).
Catalyst Development and Chemical Engineering
Developing catalysts for chemical processes like propylene production from 1-butene transformation is another application. Modified HZSM-5 zeolites have been used for this purpose, aiming to maximize propylene yield and minimize coke formation (Epelde et al., 2014).
properties
IUPAC Name |
2-(chloromethyl)but-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVNYBFQRYQEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945700 | |
Record name | 2-(Chloromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butene, 2-(chloromethyl)- | |
CAS RN |
23010-02-8 | |
Record name | 1-Butene, 2-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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